trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride
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Overview
Description
“trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride” is a chemical compound with the CAS number 1380279-81-1 . It is used for research purposes and is not intended for human or veterinary use. The molecular formula of this compound is C11H13ClF3NO, and it has a molecular weight of 267.68 .
Scientific Research Applications
GC/MS Characterisation of Cyclodimers
Cyclodimerisation of trans-p-coumaric and trans-ferulic acids forms substituted truxillic and truxinic acids, important in limiting cell wall biodegradability. This process, influenced by sunlight, has implications for understanding plant cell wall composition and degradation, which is critical for agricultural and bioenergy research (Ford & Hartley, 1989).
Cyclobutane-Containing Scaffolds in Biomedical Applications
Efficient synthetic methodologies for cyclobutane-containing scaffolds offer potential biomedical applications, including use as surfactants, gelators, and metal cation ligands. This versatility underscores the importance of cyclobutane derivatives in developing new materials for health and disease management (Illa et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)7-1-3-9(4-2-7)16-10-5-8(15)6-10;/h1-4,8,10H,5-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFCSSQODQQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.